N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide

Description

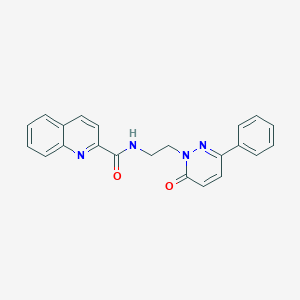

The compound N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide features a quinoline-2-carboxamide core linked via an ethylene chain to a 6-oxo-3-phenylpyridazine moiety. This structure combines the aromatic planar scaffold of quinoline with a pyridazinone ring, a motif often associated with kinase inhibition and enzyme-targeted therapeutics.

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21-13-12-19(16-6-2-1-3-7-16)25-26(21)15-14-23-22(28)20-11-10-17-8-4-5-9-18(17)24-20/h1-13H,14-15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWAOSOCUXFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide generally involves a multi-step process:

Formation of Pyridazinone: : Starting from an appropriate phenylhydrazine derivative, cyclization with α,β-unsaturated carbonyl compounds in acidic or basic conditions yields the desired pyridazinone ring.

Quinoline Derivation: : Quinoline-2-carboxylic acid is synthesized via the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.

Coupling Reaction: : The pyridazinone intermediate is then linked to quinoline-2-carboxylic acid through a condensation reaction, often facilitated by coupling agents like EDC or DCC in the presence of bases.

Industrial Production Methods

Industrially, the production is scaled up by optimizing reaction conditions, including solvent selection, temperature control, and purification processes, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations at the pyridazinone moiety, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction of the carbonyl group in the pyridazinone ring can be achieved using sodium borohydride or catalytic hydrogenation.

Substitution: : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide can participate in nucleophilic substitution reactions, particularly at the quinoline ring, under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or neutral medium.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Sodium hydroxide, ethanol or water.

Major Products Formed

Oxidation may yield pyridazine derivatives with different oxidation states.

Reduction leads to the formation of hydroxy or amine derivatives.

Substitution produces various substituted quinolines.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cycloaddition | Mesionic oxazolo-pyridazinones | 87 |

| 2 | Coupling | Ethyl 2-bromobutanoate | 90 |

| 3 | Amide Formation | Quinoline derivatives | Variable |

Biological Activities

Research indicates that compounds similar to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives containing the pyridazine structure can inhibit cancer cell proliferation. For instance, compounds with similar frameworks have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results.

Anti-inflammatory Properties

The compound has been investigated for its potential to modulate inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome. This suggests that it may have therapeutic applications in treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies have indicated that this class of compounds may possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.

Case Studies

Several case studies illustrate the applications and efficacy of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of pyridazine derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Inhibition of NLRP3 Inflammasome

Research conducted on small molecule modulators of the NLRP3 inflammasome demonstrated that compounds similar to this compound could significantly reduce IL-1β secretion in macrophages, indicating potential therapeutic roles in chronic inflammatory diseases.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: : Interacts with enzymes, DNA, and cellular receptors.

Pathways: : Inhibits key enzymes involved in metabolic pathways, disrupts DNA synthesis, or modulates receptor signaling pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Impact

The target compound’s pyridazinone-ethyl group distinguishes it from other quinoline-2-carboxamide derivatives. Key comparisons include:

- N-(4-Bromophenyl)quinoline-2-carboxamide (5c): Lacks the pyridazinone group but shares the quinoline-2-carboxamide scaffold.

- 8-Hydroxyquinoline-2-carboxamides (6a–6c): Feature hydroxy and indole-ethyl groups, enabling metal ion chelation (Cu²⁺, Zn²⁺, Fe³⁺). The absence of hydroxy groups in the target compound may limit metal-binding but improve lipophilicity .

- Fluorinated Pyridine-2-carboxamide (22): Contains fluorinated substituents, which enhance metabolic stability but resulted in low synthesis yield (6%) compared to quinoline derivatives .

Physicochemical Properties

- Purity and Stability: Compounds 6a–6c demonstrated >98% purity via HPLC, attributed to optimized purification protocols. The pyridazinone group in the target compound may introduce polarity, affecting chromatographic separation .

- Solubility: The hydroxy groups in 6a–6c improve aqueous solubility, whereas the phenylpyridazinone moiety in the target compound could enhance membrane permeability due to increased hydrophobicity.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a pyridazine derivative, which contributes to its potential pharmacological properties. Its structure can be represented as follows:

Key Structural Components:

- Quinoline moiety : Known for various biological activities including antimicrobial and antitumor effects.

- Pyridazine ring : Associated with diverse pharmacological properties, including anti-inflammatory and analgesic actions.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazinyl derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways. The inhibition of the NLRP3 inflammasome has been highlighted as a promising mechanism, where certain derivatives have shown to reduce pro-inflammatory cytokine release in cellular models . This suggests that this compound may also exhibit similar anti-inflammatory properties.

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of related compounds have been investigated in various cancer cell lines. For example, pyridazine derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 1: Summary of Biological Activities

Case Study: Inhibition of NLRP3 Inflammasome

A notable study demonstrated that a class of pyridazine derivatives effectively inhibited the NLRP3 inflammasome pathway. This was evidenced by a reduction in IL-1β secretion in response to lipopolysaccharide (LPS) stimulation in macrophages. The structural modifications made to the pyridazine core were crucial for enhancing this inhibitory effect .

Q & A

What are the established synthetic routes for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Basic

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or β-keto esters) under acidic or basic conditions .

- Step 2: Functionalization of the pyridazinone with an ethyl linker, often using alkylation or nucleophilic substitution .

- Step 3: Coupling the quinoline-2-carboxamide moiety via amide bond formation, employing reagents like PyBOP or EDCI in polar aprotic solvents (e.g., DMF) .

Optimization Strategies:

- Solvent Choice: Use DMF for amide coupling to enhance solubility of intermediates .

- Temperature Control: Maintain 60–80°C during cyclization to minimize side products .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMF mixtures to isolate pure product .

How can researchers validate the structural integrity and purity of this compound?

Basic

Analytical Workflow:

- NMR Spectroscopy: Confirm connectivity via and NMR. Key signals include the quinoline aromatic protons (δ 7.5–9.0 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with ≤5 ppm error .

- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced

Handling Discrepancies:

- If NMR signals suggest impurities (e.g., unassigned peaks), repeat purification or use preparative HPLC .

- For inconsistent melting points, check polymorphic forms via X-ray crystallography .

What in vitro biological screening models are appropriate for initial evaluation of its pharmacological potential?

Basic

Screening Protocols:

- Antimicrobial Activity: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential: Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Activity: Measure COX-1/COX-2 inhibition using ELISA kits .

Advanced

Mechanistic Follow-Up:

- For hits in COX assays, perform molecular docking to predict binding to cyclooxygenase active sites .

- Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction in cancer cells .

How can contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values) be resolved?

Advanced

Methodological Troubleshooting:

- Compound Stability: Check degradation via LC-MS after prolonged storage; use fresh DMSO stocks and avoid freeze-thaw cycles .

- Assay Variability: Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and repeat assays in triplicate .

- Target Selectivity: Perform kinase profiling or proteome-wide screens to rule off-target effects .

What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Advanced

SAR Approaches:

- Analog Synthesis: Modify substituents on the phenyl (pyridazinone) or quinoline rings to assess impact on bioactivity .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .

- Metabolic Stability: Test microsomal half-life (human liver microsomes) to guide lead optimization .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced

Process Chemistry Considerations:

- Intermediate Purification: Replace column chromatography with recrystallization for cost-effective large-scale production .

- Solvent Recovery: Implement distillation systems for DMF recycling to reduce waste .

- Reaction Monitoring: Use in-line FTIR to track amide coupling progress and minimize byproducts .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Basic

Stability Guidelines:

- Short-Term: Store at −20°C in anhydrous DMSO (≤1 month) .

- Long-Term: Lyophilize and keep at −80°C under argon to prevent oxidation .

Advanced

Degradation Analysis:

- Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .

What computational tools are recommended for predicting binding modes and pharmacokinetic properties?

Advanced

In Silico Strategies:

- Docking: AutoDock Vina or Glide for protein-ligand interaction studies (e.g., COX-2 or kinase targets) .

- ADMET Prediction: SwissADME for bioavailability radar and BOILED-Egg model to assess blood-brain barrier penetration .

- MD Simulations: GROMACS for 100-ns trajectories to evaluate binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.